2-(4-Pyrimidinylamino)-1-butanol
Description
2-(4-Pyrimidinylamino)-1-butanol is a synthetic organic compound featuring a butanol backbone substituted with a pyrimidinylamino group at the second carbon. Pyrimidine derivatives are widely studied due to their relevance in nucleic acid chemistry and medicinal applications.
Properties
CAS No. |
446273-80-9 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(pyrimidin-4-ylamino)butan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-2-7(5-12)11-8-3-4-9-6-10-8/h3-4,6-7,12H,2,5H2,1H3,(H,9,10,11) |
InChI Key |
SDWVCCMEJDQHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=NC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key Observations :
- Compared to 4-amino-1-butanol, the pyrimidine ring enhances steric bulk and electronic complexity.
Atmospheric Reactivity and Stability
Evidence from atmospheric studies highlights differences in environmental behavior:
- 1-Butanol: Volatile and prone to atmospheric oxidation, forming butanoic acid (peak emissions: 2500 pptv) . Nighttime nitrate radical reactions may further degrade it.
- Butanoic acid: A secondary product of 1-butanol oxidation, with peak mixing ratios (100 pptv) linked to boundary layer dynamics .
- This compound: The pyrimidine ring and amino group likely reduce volatility compared to 1-butanol.
Key Findings :
- The pyrimidine moiety in the target compound may confer bioactivity, contrasting with 1-butanol’s industrial utility.
- Unlike butanoic acid, the target compound’s amino and hydroxyl groups could enable bifunctional reactivity in synthetic chemistry.
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